molecular formula C20H18ClNO2 B11944154 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide CAS No. 853314-74-6

5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide

Cat. No.: B11944154
CAS No.: 853314-74-6
M. Wt: 339.8 g/mol
InChI Key: AOOOZCILSDOMJZ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2-isopropylphenyl) amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step involves the electrophilic aromatic substitution of the furan ring with a chlorophenyl group using reagents such as chlorobenzene and a Lewis acid catalyst.

    Formation of the amide bond: The final step involves the reaction of the substituted furan with 2-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-2-furamide: Lacks the N-(2-isopropylphenyl) group.

    N-(2-isopropylphenyl)-2-furamide: Lacks the 2-chlorophenyl group.

    5-(2-bromophenyl)-N-(2-isopropylphenyl)-2-furamide: Contains a bromophenyl group instead of a chlorophenyl group.

Uniqueness

5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide is unique due to the presence of both the 2-chlorophenyl and N-(2-isopropylphenyl) groups, which confer distinct chemical and biological properties

Properties

CAS No.

853314-74-6

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2-propan-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18ClNO2/c1-13(2)14-7-4-6-10-17(14)22-20(23)19-12-11-18(24-19)15-8-3-5-9-16(15)21/h3-13H,1-2H3,(H,22,23)

InChI Key

AOOOZCILSDOMJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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